6,6'-((4-methoxyphenyl)methylene)bis(5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one)
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Overview
Description
6,6’-((4-methoxyphenyl)methylene)bis(5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) is a complex organic compound that belongs to the class of flavonoids Flavonoids are known for their diverse biological activities and are commonly found in various plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-((4-methoxyphenyl)methylene)bis(5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) typically involves multiple steps. One common method is the intramolecular Claisen condensation, which is used to form the core structure of the compound. The reaction conditions often include the use of dry acetone and anhydrous potassium carbonate at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6,6’-((4-methoxyphenyl)methylene)bis(5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like sodium azides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce more saturated compounds.
Scientific Research Applications
6,6’-((4-methoxyphenyl)methylene)bis(5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,6’-((4-methoxyphenyl)methylene)bis(5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-((4-methoxyphenyl)methylene)bis(5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one)
- 4-methoxyphenyl)-6-methyl-1-benzopyran-4-ylidene
Uniqueness
What sets 6,6’-((4-methoxyphenyl)methylene)bis(5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) apart from similar compounds is its unique bis-pyranone structure, which provides it with distinct chemical and biological properties. This structure allows for multiple points of interaction with biological targets, enhancing its potential efficacy in various applications .
Properties
IUPAC Name |
3-hydroxy-2-[[3-hydroxy-6-(hydroxymethyl)-4-oxopyran-2-yl]-(4-methoxyphenyl)methyl]-6-(hydroxymethyl)pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O9/c1-27-11-4-2-10(3-5-11)16(19-17(25)14(23)6-12(8-21)28-19)20-18(26)15(24)7-13(9-22)29-20/h2-7,16,21-22,25-26H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRCQNUXBXXOEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=C(C(=O)C=C(O2)CO)O)C3=C(C(=O)C=C(O3)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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